![molecular formula C11H16ClNO2 B2610188 7-Propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride CAS No. 2378503-26-3](/img/structure/B2610188.png)
7-Propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
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Description
7-Propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride, also known as 7-OH-DPAT, is a chemical compound that belongs to the benzofuran family. It is a potent agonist for the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Scientific Research Applications
Benzofuran Derivatives and Their Bioactivity
Benzofuran compounds are notable for their strong biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Owing to these activities, benzofuran derivatives have garnered attention for their potential as natural drug lead compounds. Notable research has found benzofuran compounds with anti-hepatitis C virus activity, suggesting their promise as therapeutic agents for hepatitis C disease. The synthesis of benzofuran rings through novel methods, such as free radical cyclization cascades, has been explored to create complex benzofuran derivatives efficiently (Yu-hang Miao et al., 2019).
Synthetic Approaches and Chemical Properties
The synthesis and structural properties of benzofuran derivatives have been a focus of recent studies, revealing their potential applications in pharmaceuticals, agriculture, and polymers. The diverse biological activities of benzofurans, including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibitory activities, have been documented. These findings underscore the importance of benzofuran derivatives as significant inhibitors against various diseases, viruses, and microbes (K. Dawood, 2019).
properties
IUPAC Name |
7-propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-6-13-10-5-3-4-8-9(12)7-14-11(8)10;/h3-5,9H,2,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJIMUBXFBJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1OCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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